Glucagon Selectivity: Wy 41747 Demonstrates Targeted Glucagon Suppression Relative to Native Somatostatin-14 (SRIF)
Wy 41747 exhibits a glucagon-selective inhibitory profile, differentiating it from native somatostatin-14 (SRIF) which broadly suppresses insulin, glucagon, and growth hormone secretion [1]. In a controlled study using insulin-withdrawn, fasted, streptozotocin-diabetic dogs, a single subcutaneous injection of Wy 41747 at a dose of 100 μg/kg resulted in a significant and sustained suppression of plasma glucagon, reaching a nadir of 53 ± 8% of basal levels at 1 hour post-injection, with suppression maintained for at least 2 hours [2]. In the same model, plasma glucose levels were suppressed to 77 ± 5% of basal values for 3 hours. This targeted effect on glucagon, without the concomitant profound suppression of insulin seen with native SRIF, allows Wy 41747 to be used as an adjunct to insulin therapy rather than as a replacement, thereby avoiding the risk of exacerbating hyperglycemia.
| Evidence Dimension | Plasma Glucagon Suppression |
|---|---|
| Target Compound Data | Nadir: 53 ± 8% of basal (at 1 h post 100 μg/kg s.c.) |
| Comparator Or Baseline | Native Somatostatin-14 (SRIF): Known to suppress insulin and glucagon non-selectively; specific quantitative comparator data not provided in this study, but established pharmacology cited. |
| Quantified Difference | Not directly quantified against SRIF in this assay; differentiation is based on established SRIF pharmacology and the selective nature of Wy 41747 inhibition. |
| Conditions | Streptozotocin-diabetic dogs; insulin-withdrawn, fasted state; single s.c. injection of 100 μg/kg Wy 41747. |
Why This Matters
This glucagon-selective profile enables experimental designs requiring targeted modulation of glucagon without confounding insulin suppression, a critical advantage in diabetes and metabolic research.
- [1] Bex FJ, Corbin A, Sarantakis D, Lien EL. Luteinising hormone-releasing and anti-fertility properties of a glucagon-selective somatostatin analogue. Nature. 1980;284:342-343. View Source
- [2] Lien EL, Greenwood J, Sarantakis D. Treatment of Streptozotocin-Diabetic Dogs With a Long-Acting Somatostatin Analog. Diabetes. 1979;28(5):491-495. View Source
